molecular formula C16H19N5 B4503198 3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4503198
M. Wt: 281.36 g/mol
InChI Key: PKKMKEJEJIBLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of hydrazine derivatives with appropriate aryl aldehydes or ketones, followed by cyclization to form the triazolopyridazine core. For example, acetic anhydride can be added to a solution of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives in glacial acetic acid, and the reaction mixture is heated under reflux at 120°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes, such as c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.

Properties

IUPAC Name

3-ethyl-N-(3-phenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-2-15-18-19-16-11-10-14(20-21(15)16)17-12-6-9-13-7-4-3-5-8-13/h3-5,7-8,10-11H,2,6,9,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMKEJEJIBLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
3-ethyl-N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.